2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride
CAS No.: 123578-22-3
Cat. No.: VC5938027
Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 237.08
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 123578-22-3 | 
|---|---|
| Molecular Formula | C8H10Cl2N2O2 | 
| Molecular Weight | 237.08 | 
| IUPAC Name | 2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride | 
| Standard InChI | InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H | 
| Standard InChI Key | BBRWMWICGKDIML-UHFFFAOYSA-N | 
| SMILES | COC1=NC=C(C=C1)NC(=O)CCl.Cl | 
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with a methoxy group at the 6-position and an acetamide group at the 3-position. The acetamide moiety is further modified with a chlorine atom and a hydrochloride salt, enhancing its reactivity and solubility in polar solvents . The IUPAC name, 2-chloro-N-(6-methoxypyridin-3-yl)acetamide; hydrochloride, reflects this arrangement. Key identifiers include:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.08 g/mol | 
| SMILES | COC1=NC=C(C=C1)NC(=O)CCl.Cl | 
| InChIKey | BBRWMWICGKDIML-UHFFFAOYSA-N | 
The hydrochloride salt formation increases stability, a common strategy for improving the handling of amine-containing compounds.
Solubility and Stability
Synthesis and Optimization
Reaction Pathways
The synthesis involves a two-step process:
- 
Acylation of 6-Methoxypyridin-3-amine: Reacting 6-methoxypyridin-3-amine with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) yields the free base form, 2-chloro-N-(6-methoxypyridin-3-yl)acetamide . 
- 
Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and purity. 
Reaction Scheme:
Optimization Strategies
- 
Solvent Selection: DMF and DMSO are preferred for their ability to dissolve both amine and acyl chloride reactants. 
- 
Temperature Control: Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature . 
- 
Purification: Recrystallization from ethanol-water mixtures yields high-purity product (>95%) . 
| Supplier | Packaging | Price (USD) | Purity | 
|---|---|---|---|
| TRC | 500 mg | $310 | >95% | 
| American Custom Chemicals | 1 g | $721.57 | 95% | 
Pricing reflects the complexity of synthesis and demand in research markets .
Industrial and Academic Use
- 
Pharmaceutical Intermediates: Serves as a precursor in the synthesis of kinase inhibitors and antiproliferative agents . 
- 
Agrochemical Research: Chloroacetamide derivatives are explored as herbicides, though this application remains underexplored for the hydrochloride salt. 
Future Research Directions
- 
Pharmacological Profiling: In vitro assays to evaluate cytotoxicity, kinase inhibition, and metabolic stability. 
- 
Solubility Studies: Systematic investigation of solubility in physiologically relevant solvents. 
- 
Analog Synthesis: Modifying the pyridine ring with electron-withdrawing or donating groups to optimize bioactivity. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume